molecular formula C10H14N4O B14899579 n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine

Cat. No.: B14899579
M. Wt: 206.24 g/mol
InChI Key: VVFGPJONLCHFOR-UHFFFAOYSA-N
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Description

The compound “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” is a synthetic organic molecule that features both an isoxazole and a pyrazole ring. These heterocyclic structures are often found in various pharmacologically active compounds, making this molecule of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Isoxazole Ring: Starting from a suitable precursor, the isoxazole ring can be synthesized through cyclization reactions.

    Formation of the Pyrazole Ring: Similarly, the pyrazole ring can be synthesized from appropriate starting materials.

    Linking the Rings: The final step involves linking the isoxazole and pyrazole rings through an ethanamine bridge.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The primary amine (-NH₂) attached to the ethanamine backbone is highly reactive in nucleophilic reactions:

  • Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides. For example:

    R-X+H2N-CH2-Pyrazole-IsoxazoleR-NH-CH2-Pyrazole-Isoxazole+HX\text{R-X} + \text{H}_2\text{N-CH}_2\text{-Pyrazole-Isoxazole} \rightarrow \text{R-NH-CH}_2\text{-Pyrazole-Isoxazole} + \text{HX}
  • Schiff Base Formation : Condenses with aldehydes/ketones to form imines under mild acidic conditions .

Electrophilic Aromatic Substitution (EAS) on Pyrazole and Isoxazole Rings

The pyrazole and isoxazole rings undergo EAS at specific positions due to electron-rich nitrogen atoms:

Reaction Type Site of Reactivity Example
NitrationPyrazole C4 (meta-directing)Forms nitro derivatives .
HalogenationIsoxazole C5 (ortho/para)Bromination at methyl-substituted C5 .
SulfonationPyrazole C3/C5Requires harsh conditions .

Coordination Chemistry

The pyrazole nitrogen and amine group act as ligands for transition metals:

  • Metal Complexation : Forms stable complexes with Cu(II), Zn(II), or Fe(III), often used in catalytic applications .

  • Biological Chelation : May interfere with metalloenzymes in biochemical systems .

Condensation Reactions

The amine participates in cyclocondensation with carbonyl compounds:

  • Formation of Heterocycles : Reacts with β-diketones to generate pyrazolo-isoxazole fused rings .

Oxidation Reactions

  • Amine Oxidation : Converts to nitroso or nitro groups under strong oxidizing agents (e.g., KMnO₄/H⁺) .

  • Ring Oxidation : Isoxazole ring may degrade under oxidative stress, forming carboxylic acid derivatives .

Biological Interactions

While not strictly synthetic reactions, the compound interacts with biological targets via:

  • Hydrogen Bonding : Pyrazole N-H and amine groups bind to enzyme active sites .

  • Hydrophobic Interactions : Methyl groups on isoxazole enhance membrane permeability .

Mechanistic Insights

  • Steric Effects : The methyl group on isoxazole hinders electrophilic attack at adjacent positions.

  • Electronic Effects : Pyrazole’s electron-deficient ring directs nitration to C4 .

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, it might find applications in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-pyrazol-1-yl)ethan-1-amine: A similar compound with slight variations in the substituents on the rings.

    n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-imidazol-1-yl)ethan-1-amine: Featuring an imidazole ring instead of a pyrazole ring.

    n-((5-Methylisoxazol-3-yl)methyl)-2-(1h-triazol-1-yl)ethan-1-amine: Featuring a triazole ring instead of a pyrazole ring.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of isoxazole and pyrazole rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-pyrazol-1-ylethanamine

InChI

InChI=1S/C10H14N4O/c1-9-7-10(13-15-9)8-11-4-6-14-5-2-3-12-14/h2-3,5,7,11H,4,6,8H2,1H3

InChI Key

VVFGPJONLCHFOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CNCCN2C=CC=N2

Origin of Product

United States

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